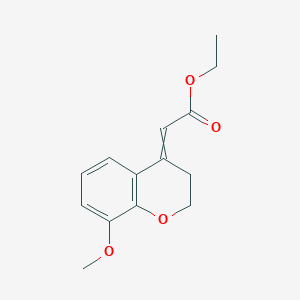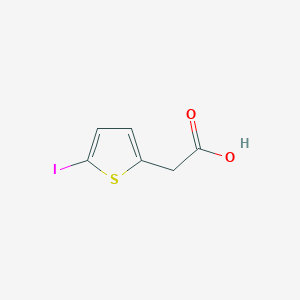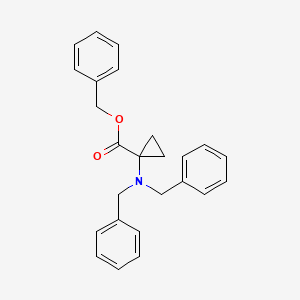
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a propoxy group at the 4-position and a thiadiazole ring substituted with an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where the hydroxyl group of a propanol reacts with a halogenated pyridine derivative.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of a thiosemicarbazide with a suitable carbonyl compound.
Coupling of the Pyridine and Thiadiazole Rings: The final step involves coupling the pyridine and thiadiazole rings through a nucleophilic substitution reaction, where the amine group of the thiadiazole reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides or sulfoxides, while reduction can yield amines or thiols.
Aplicaciones Científicas De Investigación
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:
3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine: This compound has a methoxy group instead of a propoxy group, which can affect its chemical and biological properties.
3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine: This compound has an ethoxy group instead of a propoxy group, which can also affect its properties.
3-(4-Butoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine: This compound has a butoxy group instead of a propoxy group, leading to differences in its properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C10H12N4OS |
|---|---|
Peso molecular |
236.30 g/mol |
Nombre IUPAC |
3-(4-propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H12N4OS/c1-2-5-15-7-3-4-12-8(6-7)9-13-10(11)16-14-9/h3-4,6H,2,5H2,1H3,(H2,11,13,14) |
Clave InChI |
AUGOATBPRNHJJE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=NC=C1)C2=NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)



![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)





